molecular formula C8H9BrN2 B12434674 2-Bromo-4-methylbenzenecarboximidamide

2-Bromo-4-methylbenzenecarboximidamide

Cat. No.: B12434674
M. Wt: 213.07 g/mol
InChI Key: YPSWPMHRGCOUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methylbenzenecarboximidamide is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 2, a methyl group at position 4, and a carboximidamide (-C(=NH)NH₂) functional group at position 1.

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

2-bromo-4-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9BrN2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H3,10,11)

InChI Key

YPSWPMHRGCOUHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=N)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylbenzenecarboximidamide typically involves the bromination of 4-methylbenzenecarboximidamide. One common method is the reaction of 4-methylbenzenecarboximidamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient mixing techniques to ensure uniform distribution of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylbenzenecarboximidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction Reactions: Reduction of the imidamide group can yield primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted benzenecarboximidamides with various functional groups.

    Oxidation Reactions: Products include oximes and nitriles.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-Bromo-4-methylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and the imidamide group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Applications/Properties
This compound C₈H₉BrN₂ 213.07 Br (C2), CH₃ (C4) Carboximidamide (C1) Potential pharmaceutical intermediate
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) C₁₀H₁₄BrNO₂ 260.13 Br (C4), OCH₃ (C2, C5) Phenethylamine Psychoactive substance
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 CH₂Br (C4) Aldehyde Synthetic intermediate

Key Research Findings:

  • Synthetic Relevance : Brominated aromatics like 2C-B and 4-(Bromomethyl)benzaldehyde are synthesized via electrophilic substitution or halogenation reactions, suggesting analogous pathways for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.